ATUX-1215

Drug metabolism Pharmacokinetics Hepatic stability

PP2A activators often fail in vivo due to rapid oxidative metabolism and low plasma exposure. ATUX-1215 (CAS 2910929-53-0) addresses this with a fluorine-optimized scaffold for superior metabolic stability. • Chronic oral dosing at 5 mg/kg/day preserves lung function in fibrosis models. • Brain-to-plasma ratio 0.42 enables CNS studies without excessive accumulation. • At 10 µM, suppresses fibrotic markers (ACTA2, FN1, COL1A1, COL3A1) in primary fibroblasts. • ≥98% HPLC purity; in stock for global shipping.

Molecular Formula C27H24F5NO4S
Molecular Weight 553.5 g/mol
Cat. No. B12375615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATUX-1215
Molecular FormulaC27H24F5NO4S
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1COC(CC1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3C4=C(CCC5=C3C=CC(=C5)F)C=C(C=C4)F
InChIInChI=1S/C27H24F5NO4S/c28-18-3-9-23-16(13-18)1-2-17-14-19(29)4-10-24(17)26(23)25-15-20(11-12-36-25)33-38(34,35)22-7-5-21(6-8-22)37-27(30,31)32/h3-10,13-14,20,25-26,33H,1-2,11-12,15H2
InChIKeyGQZUAINHIWKUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATUX-1215 Chemical Procurement: Technical Specifications and Baseline Characteristics


ATUX-1215 (CAS 2910929-53-0) is a synthetic small molecule belonging to the diarylmethyl-4-aminopyran sulfonamide class [1]. It acts as a direct, orally bioavailable activator of protein phosphatase 2A (PP2A), a serine-threonine phosphatase with tumor suppressor functions [1]. The compound stabilizes the AC heterodimeric core of PP2A and promotes heterotrimer formation with B subunits, thereby restoring phosphatase activity that is frequently suppressed in fibrotic and oncogenic pathologies [1]. ATUX-1215 has been validated in preclinical models of idiopathic pulmonary fibrosis and multiple cancer types [1][2].

Why ATUX-1215 Cannot Be Replaced by Generic PP2A Activators: Pharmacokinetic and Functional Constraints


PP2A activators exhibit substantial variability in metabolic stability, oral bioavailability, and tissue penetration due to structural differences in the sulfonamide scaffold and substituent patterns [1]. The diarylmethyl-pyran-sulfonamide chemotype of ATUX-1215 was specifically optimized via fluorine substitution to overcome the rapid oxidative metabolism that limits earlier-generation activators [1]. Substitution with a less stable analog such as ATUX-5800 would result in significantly lower and shorter plasma exposure, compromising in vivo efficacy [1]. Furthermore, the degree of brain penetrance varies dramatically among PP2A activators, dictating utility in CNS-related disease models [1]. Generic substitution without empirical PK verification risks experimental failure due to insufficient target engagement.

ATUX-1215 Quantitative Differentiation vs. In-Class and Historical Comparators


Comparative Microsomal Stability and Clearance Rates

ATUX-1215 demonstrates substantially improved microsomal stability relative to the closely related analog ATUX-5800. This enhancement is directly attributed to strategic fluorine substitution on the aromatic ring, which confers resistance to oxidative metabolism [1]. The data show a marked difference in both half-life (T1/2) and intrinsic clearance (CLint), with ATUX-1215 exhibiting a longer half-life and lower clearance rate, indicating superior metabolic robustness [1].

Drug metabolism Pharmacokinetics Hepatic stability

Pharmacokinetic Profile: Oral Plasma Exposure and Sustained Levels

In vivo pharmacokinetic analysis in mice following a single oral dose (30 mg/kg) revealed that ATUX-1215 achieves significantly higher and more sustained plasma concentrations compared to ATUX-5800 [1]. The plasma concentration-time curve for ATUX-1215 demonstrates a higher Cmax and a longer duration above the EC50 for PP2A activation, which is critical for once-daily dosing regimens in chronic disease models [1].

Oral bioavailability Pharmacokinetics Plasma concentration

Brain Penetrance and CNS Exposure Profile

Brain-to-plasma concentration ratios measured 2 hours post oral dosing (30 mg/kg) reveal a distinct brain exposure profile for ATUX-1215. The compound exhibits a brain-to-plasma ratio of 0.42 ± 0.27, which is lower than that of ATUX-5800 (1.33 ± 0.31) but substantially higher than ATUX-6156 (0.02 ± 0.01) [1]. This intermediate brain penetrance positions ATUX-1215 as a candidate for CNS-related indications where moderate BBB permeability is desired to target leptomeningeal dissemination without excessive CNS accumulation.

Blood-brain barrier CNS penetration Brain distribution

Potency in Suppressing TGFβ-Induced Fibrotic Gene Expression

In primary human lung fibroblasts stimulated with TGFβ (5 ng/mL), ATUX-1215 (10 µM) robustly suppressed the induction of key profibrotic genes. Compared to an older generation PP2A activator tested under identical conditions, ATUX-1215 demonstrated enhanced efficacy in reducing the expression of ACTA2 (α-SMA), FN1 (fibronectin), COL1A1, and COL3A1 [1]. This differential potency correlates with the compound's improved cellular PP2A activation profile.

Antifibrotic activity Gene expression TGFβ signaling

In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model

In the bleomycin-induced mouse model of pulmonary fibrosis, daily oral administration of ATUX-1215 (5 mg/kg) for 21 days resulted in significant preservation of lung physiology. Key functional parameters, including forced vital capacity (FVC), lung compliance, and tissue elastance, were maintained near sham-control levels, whereas vehicle-treated mice exhibited severe impairment [1]. This functional preservation was accompanied by a reduction in total lung collagen deposition (hydroxyproline content) and downregulation of fibrotic gene expression [1].

Pulmonary fibrosis In vivo efficacy Lung function

Suppression of Inflammatory Cytokine Secretion in Fibrotic Lung

In bronchoalveolar lavage fluid (BALF) from bleomycin-challenged mice, ATUX-1215 treatment significantly reduced the secretion of key pro-inflammatory cytokines. Quantification by multiplex immunoassay revealed a >50% reduction in IL-12p70, GM-CSF, and IL-1α levels compared to vehicle-treated animals [1]. This immunomodulatory effect is consistent with PP2A-mediated dephosphorylation of MAPK signaling components (ERK, p38, JNK) and AKT [1].

Cytokine profiling Inflammation Immunomodulation

ATUX-1215 Validated Application Scenarios for Research and Preclinical Development


Pulmonary Fibrosis and Interstitial Lung Disease Research

ATUX-1215 is the PP2A activator of choice for bleomycin-induced and TGFβ-driven pulmonary fibrosis models due to its validated ability to preserve lung function and reduce collagen deposition at a low oral dose (5 mg/kg daily) [1]. Its superior metabolic stability and plasma exposure enable consistent target engagement over chronic dosing regimens [1].

Leptomeningeal Metastasis and CNS Tumor Dissemination Studies

With a brain-to-plasma ratio of 0.42, ATUX-1215 achieves sufficient CNS penetrance to target leptomeningeal dissemination in medulloblastoma models without the potential for excessive brain accumulation seen with ATUX-5800 (ratio 1.33) [2]. This property is critical for studying the CCL2-CCR2 axis and NF-κB signaling in metastatic spread [2].

MYCN-Driven Neuroblastoma and Pediatric Solid Tumor Research

ATUX-1215 effectively reduces MYCN mRNA and protein expression through PP2A-mediated epigenetic modulation, including decreased H3K27 acetylation at the MYCN promoter [3]. This mechanism is particularly relevant for high-risk neuroblastoma where MYCN amplification drives poor prognosis, and direct MYCN targeting remains an unmet need [3].

Fibroblast Activation and Extracellular Matrix Remodeling Assays

In primary human lung fibroblasts, ATUX-1215 (10 µM) robustly suppresses TGFβ-induced expression of ACTA2, FN1, COL1A1, and COL3A1, outperforming older-generation PP2A activators in head-to-head comparisons [1]. This makes it a preferred reagent for in vitro mechanistic studies of fibroblast-to-myofibroblast transition and matrix deposition.

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